molecular formula C7H8FNO B15290347 1-(5-Fluoro-1-methyl-1H-pyrrol-2-yl)ethanone

1-(5-Fluoro-1-methyl-1H-pyrrol-2-yl)ethanone

Cat. No.: B15290347
M. Wt: 141.14 g/mol
InChI Key: IALAVMFOMDFUIF-UHFFFAOYSA-N
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Description

1-(5-Fluoro-1-methyl-1H-pyrrol-2-yl)ethanone is a pyrrole derivative featuring a fluorine atom at the 5-position, a methyl group at the 1-position of the pyrrole ring, and an acetyl (ethanone) substituent at the 2-position. This compound belongs to a class of heterocyclic molecules with applications in pharmaceuticals, agrochemicals, and flavor/aroma chemistry. Pyrrole-based ethanones are frequently studied for their role in odor profiles, medicinal chemistry, and as intermediates in organic synthesis.

Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

1-(5-fluoro-1-methylpyrrol-2-yl)ethanone

InChI

InChI=1S/C7H8FNO/c1-5(10)6-3-4-7(8)9(6)2/h3-4H,1-2H3

InChI Key

IALAVMFOMDFUIF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(N1C)F

Origin of Product

United States

Preparation Methods

Key Challenges in Synthesis

  • Regioselective Fluorination : Introducing fluorine at position 5 without side reactions at positions 3 or 4.
  • Functional Group Compatibility : Managing the stability of the acetyl group during alkylation or reduction steps.
  • Industrial Scalability : Reducing chromatographic separations and multi-step intermediates.

Direct Fluorination of Pyrrole Precursors

Electrophilic fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has emerged as a robust method for introducing fluorine into aromatic systems.

Reaction Protocol

  • Substrate Preparation : 1-Methyl-1H-pyrrol-2-yl)ethanone is synthesized via Friedel–Crafts acylation of 1-methylpyrrole using acetyl chloride and AlCl₃ in dichloromethane at 0°C.
  • Fluorination : The substrate is treated with Selectfluor® (2.2 equiv) in acetonitrile/acetic acid (4:1 v/v) at 0°C for 2 hours.
  • Workup : Neutralization with saturated NaHCO₃, extraction with dichloromethane, and crystallization from hexane/ethyl acetate yield the product.

Key Data :

Parameter Value Source
Yield 68–72%
Purity (HPLC) >98%
Reaction Temperature 0°C

This method avoids harsh conditions but requires precise stoichiometry to prevent over-fluorination.

One-Pot Reductive Cyclization

Adapting methodologies from related pyrrole syntheses, a one-pot approach using malononitrile derivatives and catalytic hydrogenation has been explored.

Synthetic Route

  • Starting Material : 2-(5-Fluoro-1-methyl-1H-pyrrol-2-yl)malononitrile.
  • Reduction : Hydrogenation with 10% palladium-carbon (Pd/C) in tetrahydrofuran (THF) at 45–50°C under 0.01 MPa H₂.
  • Acetylation : Treatment with acetic anhydride and pyridine to install the acetyl group.

Optimization Insights :

  • Catalyst Loading : 5% Pd/C achieves full conversion in 8 hours.
  • Solvent Choice : THF improves solubility of intermediates compared to acetonitrile.

Paal-Knorr Pyrrole Synthesis with Fluorinated Diketones

Constructing the pyrrole ring from fluorinated precursors offers an alternative to post-synthetic modifications.

Reaction Steps

  • Diketone Synthesis : 5-Fluoro-1,4-pentanedione is prepared via Claisen condensation of ethyl fluoroacetate.
  • Cyclocondensation : Reaction with methylamine in ethanol at reflux for 12 hours forms the pyrrole core.
  • Oxidation : The resulting alcohol is oxidized to the acetyl group using pyridinium chlorochromate (PCC).

Advantages :

  • Avoids regioselectivity issues by pre-installing fluorine.
  • Yields >75% with purity ≥99% after recrystallization.

Halogen Exchange Strategies

Chlorine-to-fluorine exchange on pre-chlorinated pyrroles provides a pathway for late-stage fluorination.

Methodology

  • Chlorination : 1-Methyl-1H-pyrrol-2-yl)ethanone is treated with N-chlorosuccinimide (NCS) in DMF at 25°C.
  • Halogen Exchange : Reaction with anhydrous KF in dimethyl sulfoxide (DMSO) at 120°C for 6 hours.

Limitations :

  • Requires harsh conditions that may degrade the acetyl group.
  • Moderate yields (55–60%) due to competing side reactions.

Industrial-Scale Considerations

The patent literature emphasizes one-pot methodologies to enhance scalability:

Case Study: Hydrogenation-Based Synthesis

A scaled-up process (100 g batch) using Raney nickel and Pd/C achieves:

  • Yield : 87.4%.
  • Purity : 99.49% (HPLC).
  • Waste Reduction : 40% less solvent waste compared to multi-step routes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of Ethanone,1-(5-fluoro-1-methyl-1H-pyrrol-2-yl)-(9ci) would depend on its specific biological target. Generally, the compound could interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the fluorine atom can enhance binding affinity and selectivity towards the target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Pyrrole Ring) Molecular Weight Key Properties/Applications References
1-(5-Fluoro-1-methyl-1H-pyrrol-2-yl)ethanone 5-F, 1-CH₃, 2-COCH₃ 169.16 g/mol Potential bioactivity; aroma modulation (hypothetical)
1-(1H-Pyrrol-2-yl)-ethanone Unsubstituted pyrrole, 2-COCH₃ 109.13 g/mol Contributes to "taro-like" aroma
1-(1-Methyl-1H-pyrrol-2-yl)-ethanone 1-CH₃, 2-COCH₃ 123.15 g/mol Earthy, moldy odor in coffee
(5-Chloro-1H-pyrrol-2-yl)(phenyl)methanone 5-Cl, 2-COPh 205.64 g/mol Halogenated analog; antimicrobial potential

Key Observations :

  • Fluorine vs.
  • Methyl Group Impact: The 1-methyl group in the target compound increases lipophilicity compared to unsubstituted 1-(1H-pyrrol-2-yl)-ethanone, which may influence odor volatility and receptor binding .

Aroma and Flavor Profiles

The target compound’s structural analogs demonstrate significant roles in flavor chemistry:

  • 1-(1H-Pyrrol-2-yl)-ethanone is a key contributor to the "taro-like" aroma in pumpkins, attributed to its volatile nature and interaction with olfactory receptors .
  • 1-(1-Methyl-1H-pyrrol-2-yl)-ethanone imparts earthy, moldy notes in coffee, likely due to increased steric shielding from the methyl group, reducing volatility and prolonging sensory perception .
  • Hypothetical Role of Fluorine : The 5-fluoro substitution in the target compound may attenuate or modify odor intensity by altering dipole moments or hydrogen-bonding capacity.

Table 2: Bioactivity Comparisons

Compound Class Example Structure Observed Activity Mechanism/Notes References
Indolyl-3-ethanone-α-thioethers 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone Antiplasmodial (pIC₅₀ = 8.21) Superior to chloroquine; nitro groups enhance redox activity
α-Azole Ketones 1-(Benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone Antifungal (enantioselective reduction) Microbial catalysis improves enantiopurity
Pyridine-Based CYP51 Inhibitors (S)-(4-Chlorophenyl)-1-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone Anti-Trypanosoma cruzi Non-azolic CYP51 inhibition

Implications for Target Compound :

  • The ethanone group in pyrrole derivatives may serve as a pharmacophore for enzyme inhibition (e.g., CYP51 ), though fluorine’s role in this context remains underexplored.

Q & A

Q. What are the common synthetic routes for 1-(5-Fluoro-1-methyl-1H-pyrrol-2-yl)ethanone, and how are reaction conditions optimized?

A two-step approach is typically employed:

Friedel-Crafts Acylation : React 5-methylpyrrole with acetyl chloride in the presence of AlCl₃ to introduce the ethanone group at the 2-position of the pyrrole ring .

Fluorination : Use Selectfluor or DAST (diethylaminosulfur trifluoride) to introduce fluorine at the 5-position under anhydrous conditions (e.g., acetonitrile solvent, 40–60°C) .
Optimization : Key parameters include reaction time (6–12 hours), stoichiometric ratios (1:1.2 for acetyl chloride), and purification via column chromatography (silica gel, hexane/ethyl acetate).

Q. How is the compound structurally characterized, and what analytical techniques are critical?

  • NMR : ¹⁹F NMR confirms fluorine incorporation (δ ≈ -120 ppm for aromatic F). ¹H NMR identifies methyl (δ 2.5 ppm) and pyrrole proton environments .
  • X-ray Crystallography : SHELX software (via ORTEP-3 GUI) resolves bond lengths and angles, confirming regioselectivity of substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 157.05 [M+H]⁺) .

Q. What are the key physicochemical properties relevant to experimental design?

  • Molecular Weight : 157.13 g/mol (C₇H₈FNO).
  • Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but limited in water (<0.1 mg/mL).
  • Stability : Hygroscopic; store under inert gas (N₂/Ar) at -20°C to prevent hydrolysis .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence interaction studies with biomolecules?

The electronegative fluorine alters electron density on the pyrrole ring, enhancing binding to enzymes/receptors. Methods include:

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to targets like cytochrome P450 isoforms .
  • Molecular Docking : Use AutoDock Vina to simulate interactions, focusing on hydrogen bonding (e.g., fluorine with Ser/Thr residues) .
  • Kinetic Assays : Monitor inhibition constants (Ki) via fluorimetric assays (e.g., NADPH depletion in microsomes) .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

  • Purity : Validate via HPLC (≥95% purity; C18 column, 0.1% TFA/ACN gradient) .
  • Assay Conditions : Control pH (7.4 vs. 6.5) and ionic strength, which affect fluorine’s hydrogen-bonding capacity .
  • Metabolic Variability : Use pooled hepatic microsomes (vs. single-donor) to account for CYP polymorphism .

Q. What computational methods predict regioselectivity in electrophilic substitution reactions involving this compound?

  • DFT Calculations : Gaussian 16 models charge distribution (Mulliken charges) to predict attack at the 3-position of pyrrole .
  • Molecular Dynamics (MD) : GROMACS simulates solvent effects, showing THF stabilizes transition states for fluorination .
  • Validation : Compare computed IR spectra (B3LYP/6-311+G(d,p)) with experimental data to confirm accuracy .

Q. What strategies mitigate low yields in multi-step syntheses of derivatives?

  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to shield reactive sites during fluorination .
  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for acylation efficiency .
  • In-Line Monitoring : Employ ReactIR to track intermediates and optimize reaction quenching .

Q. How are in vitro metabolic pathways investigated for this compound?

  • Hepatic Microsome Assays : Incubate with NADPH (1 mM) and analyze metabolites via LC-MS/MS (Q-TOF) .
  • CYP Inhibition : Use fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to identify metabolizing enzymes .
  • Reactive Intermediate Trapping : Add glutathione (5 mM) to detect electrophilic intermediates (e.g., epoxides) .

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